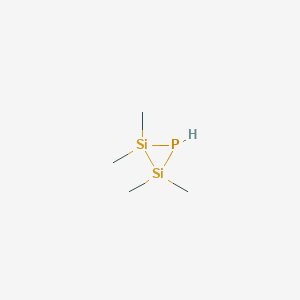
2-(Heptadec-8-EN-1-ylidene)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Heptadec-8-EN-1-ylidene)butanedioic acid, also known as ceriporic acid C, is a chemical compound with the molecular formula C21H36O4 and a molecular weight of 352.508 g/mol This compound is characterized by its unique structure, which includes a heptadec-8-enylidene group attached to a butanedioic acid moiety
Preparation Methods
The synthesis of 2-(Heptadec-8-EN-1-ylidene)butanedioic acid typically involves the reaction of (Z)-octadec-9-enoic acid with appropriate reagents under controlled conditions. One common synthetic route includes hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air, followed by preservation of the olefinic bond in the heptadec-8-enyl group by carrying out the hydrazidation reaction under an argon atmosphere . This method ensures the retention of the olefinic bond, which is crucial for the compound’s chemical properties.
Chemical Reactions Analysis
2-(Heptadec-8-EN-1-ylidene)butanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, hydrazine, and palladium complexes. For instance, the hydrogenation-hydrazidation reaction mentioned earlier involves the use of hydrogen and hydrazine under specific conditions to achieve the desired product . The major products formed from these reactions include octadecanoic hydrazide and various palladium complexes, which are characterized by their unique chemical structures and properties.
Scientific Research Applications
2-(Heptadec-8-EN-1-ylidene)butanedioic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds, such as 4-amino-1,2,4-triazole-3-thiol and 1,3,4-oxadiazole-2-thione . These compounds have shown potential antimicrobial activity and are of interest in the development of new antimicrobial agents. In biology and medicine, the compound’s derivatives are studied for their potential effects on membrane function and protein interactions, which are crucial for understanding various biological processes . Additionally, in the industrial sector, fatty acid derivatives like this compound are used as fuels, surfactants, and catalysts .
Mechanism of Action
The mechanism of action of 2-(Heptadec-8-EN-1-ylidene)butanedioic acid involves its interaction with various molecular targets and pathways. The compound’s olefinic bond plays a crucial role in its chemical reactivity, allowing it to participate in various chemical reactions that modify its structure and properties. The preservation of the olefinic bond during synthesis is essential for maintaining the compound’s biological activity and chemical stability . The compound’s derivatives, such as 4-amino-1,2,4-triazole-3-thiol and 1,3,4-oxadiazole-2-thione, exhibit antimicrobial activity by interacting with bacterial cell membranes and disrupting their function .
Comparison with Similar Compounds
2-(Heptadec-8-EN-1-ylidene)butanedioic acid can be compared with other similar compounds, such as 2-heptadec-8-enyl-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate and 2-heptadec-8-enyl-1,3-benzoxazole These compounds share similar structural features, including the heptadec-8-enyl group, but differ in their functional groups and overall chemical properties
Properties
CAS No. |
150333-10-1 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-heptadec-8-enylidenebutanedioic acid |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18-20(22)23/h9-10,17H,2-8,11-16,18H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
VZQNULIABRUOJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC=C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)

![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)

![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)
